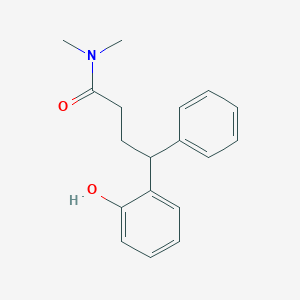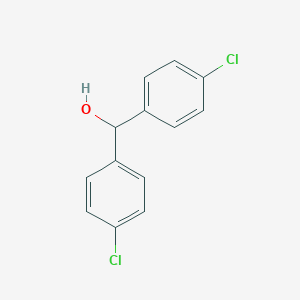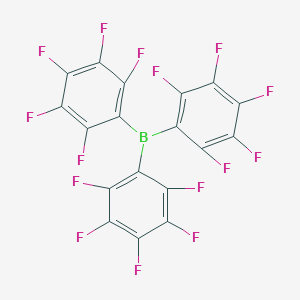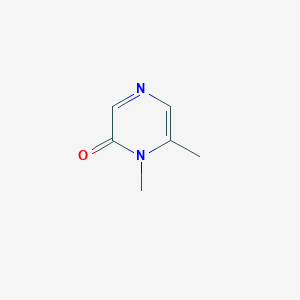
1,6-dimethyl-2(1H)-pyrazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-dimethyl-2(1H)-pyrazinone, also known as piracetam, is a nootropic drug that has been extensively studied for its cognitive enhancing effects. It was first synthesized in the 1960s by the Belgian pharmaceutical company UCB, and has since been used for the treatment of various neurological disorders. In recent years, piracetam has gained popularity among healthy individuals as a cognitive enhancer, leading to increased research into its mechanism of action and potential applications.
作用機序
The exact mechanism of action of 1,6-dimethyl-2(1H)-pyrazinone is not fully understood, but it is believed to enhance cognitive function through modulation of neurotransmitter systems in the brain. Piracetam has been shown to increase the density of acetylcholine receptors in the brain, leading to increased cholinergic neurotransmission. It has also been shown to modulate glutamate receptors, leading to increased excitatory neurotransmission.
生化学的および生理学的効果
Piracetam has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase cerebral blood flow, which may contribute to its cognitive enhancing effects. It has also been shown to increase glucose metabolism in the brain, indicating increased neuronal activity. Additionally, 1,6-dimethyl-2(1H)-pyrazinone has been shown to have antioxidant effects, which may contribute to its neuroprotective properties.
実験室実験の利点と制限
Piracetam has several advantages for use in lab experiments. It is relatively inexpensive and widely available, making it a popular choice for researchers. It also has a low toxicity profile and has been shown to be well-tolerated in humans. However, 1,6-dimethyl-2(1H)-pyrazinone has some limitations for use in lab experiments. It has a short half-life and requires frequent dosing, which can be challenging in some experimental settings. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on 1,6-dimethyl-2(1H)-pyrazinone. One area of interest is its potential therapeutic applications in neurological disorders. Further research is needed to fully understand its mechanism of action and to determine its efficacy in clinical settings. Additionally, there is growing interest in the use of 1,6-dimethyl-2(1H)-pyrazinone as a cognitive enhancer in healthy individuals. Future research could explore optimal dosing strategies and potential long-term effects of 1,6-dimethyl-2(1H)-pyrazinone use. Finally, there is a need for further research into the safety and toxicity of 1,6-dimethyl-2(1H)-pyrazinone, particularly with long-term use.
合成法
Piracetam is synthesized through the reaction of 2-pyrrolidone with ethyl chloroformate, followed by the addition of dimethylamine. The resulting product is then hydrolyzed to yield 1,6-dimethyl-2(1H)-pyrazinone. This synthesis method has been extensively studied and optimized for high yields and purity.
科学的研究の応用
Piracetam has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. It has also been investigated for its cognitive enhancing effects in healthy individuals. The majority of research on 1,6-dimethyl-2(1H)-pyrazinone has been conducted in animal models, but there have also been several clinical trials in humans.
特性
CAS番号 |
137232-62-3 |
|---|---|
製品名 |
1,6-dimethyl-2(1H)-pyrazinone |
分子式 |
C6H8N2O |
分子量 |
124.14 g/mol |
IUPAC名 |
1,6-dimethylpyrazin-2-one |
InChI |
InChI=1S/C6H8N2O/c1-5-3-7-4-6(9)8(5)2/h3-4H,1-2H3 |
InChIキー |
MVOFQFRALBXVIA-UHFFFAOYSA-N |
SMILES |
CC1=CN=CC(=O)N1C |
正規SMILES |
CC1=CN=CC(=O)N1C |
同義語 |
2(1H)-Pyrazinone,1,6-dimethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



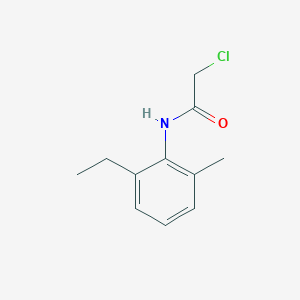
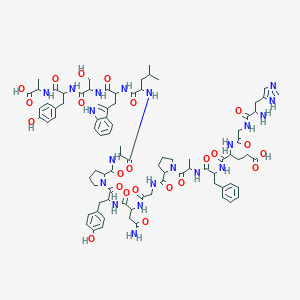
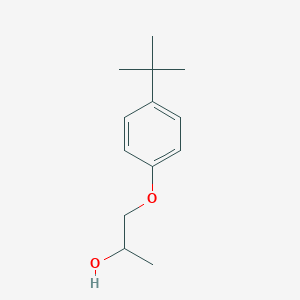
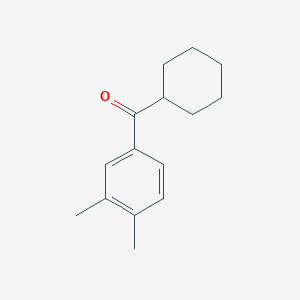
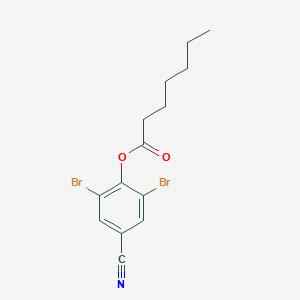
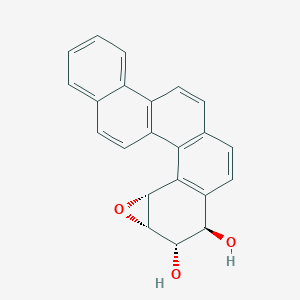

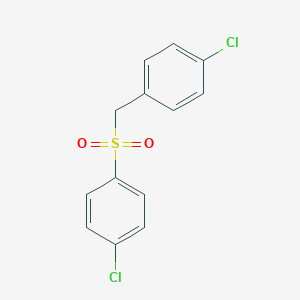
![3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene](/img/structure/B164918.png)
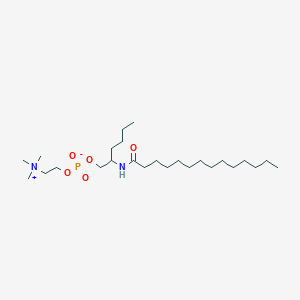
![Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis-](/img/structure/B164925.png)
